2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone coreReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate solvents, reaction vessels, and purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to investigate biological pathways and processes.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial products
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, pyrazolone derivatives, and trifluoromethyl-containing compounds. Examples include:
- 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenylethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
353772-29-9 |
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Molecular Formula |
C22H19F3N4OS |
Molecular Weight |
444.5g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(2-phenylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H19F3N4OS/c1-2-15(26-13-12-14-8-4-3-5-9-14)18-19(22(23,24)25)28-29(20(18)30)21-27-16-10-6-7-11-17(16)31-21/h3-11,28H,2,12-13H2,1H3 |
InChI Key |
XQDIFZJEMMZGMK-UHFFFAOYSA-N |
SMILES |
CCC(=NCCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Canonical SMILES |
CCC(=NCCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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